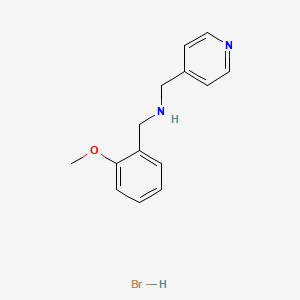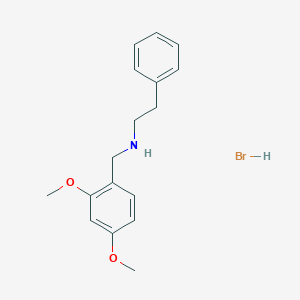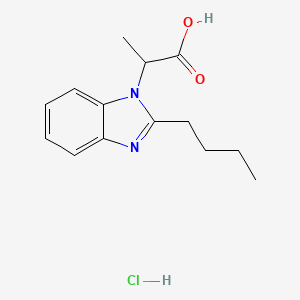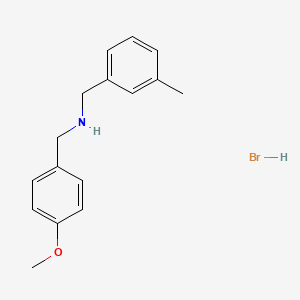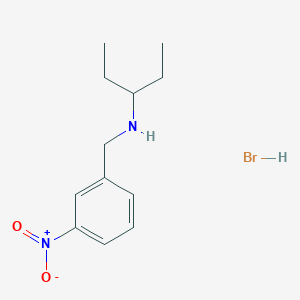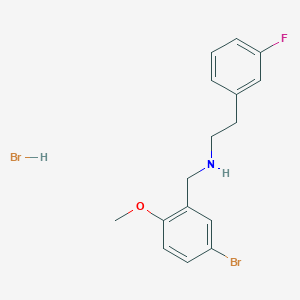
N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide
概要
説明
N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide: is a chemical compound that belongs to the class of substituted phenethylamines. This compound is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position on the benzyl ring, as well as a fluorine atom on the phenyl ring. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide typically involves multiple steps:
Bromination: The starting material, 2-methoxybenzylamine, undergoes bromination using bromine or a bromine source in the presence of a catalyst to introduce the bromine atom at the 5-position.
Coupling Reaction: The brominated and fluorinated intermediates are then coupled using a suitable base and solvent to form the desired ethanamine derivative.
Salt Formation: Finally, the free base is converted to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the fluorine atom to a less electronegative substituent.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.
Reduction: Formation of N-(2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine.
Substitution: Formation of N-(5-substituted-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine derivatives.
科学的研究の応用
N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The presence of the bromine, methoxy, and fluorine substituents influences its binding affinity and selectivity, modulating the activity of these targets and pathways.
類似化合物との比較
Similar Compounds
N-(2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine: Lacks the bromine atom, resulting in different chemical and biological properties.
N-(5-bromo-2-methoxybenzyl)-2-phenylethanamine: Lacks the fluorine atom, affecting its reactivity and interactions.
N-(5-bromo-2-methoxybenzyl)-2-(4-fluorophenyl)ethanamine: Fluorine atom at a different position, leading to variations in its effects.
Uniqueness
N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide is unique due to the specific combination of bromine, methoxy, and fluorine substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFNO.BrH/c1-20-16-6-5-14(17)10-13(16)11-19-8-7-12-3-2-4-15(18)9-12;/h2-6,9-10,19H,7-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKOARRRNBMIPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCC2=CC(=CC=C2)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-20-2 | |
| Record name | Benzeneethanamine, N-[(5-bromo-2-methoxyphenyl)methyl]-3-fluoro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5-trifluoromethylbenzo[b]thiophene](/img/structure/B1652773.png)
amine hydrobromide](/img/structure/B1652775.png)
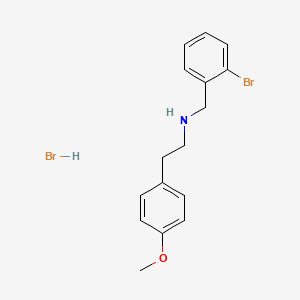
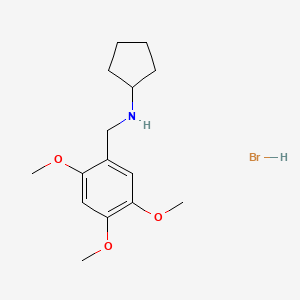
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1652779.png)
amine hydrobromide](/img/structure/B1652782.png)


![{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride](/img/structure/B1652785.png)
